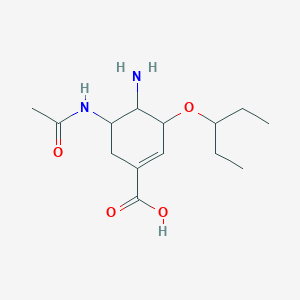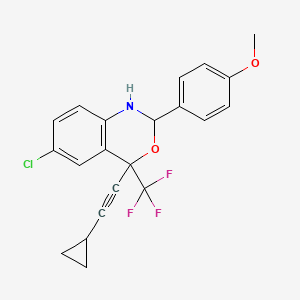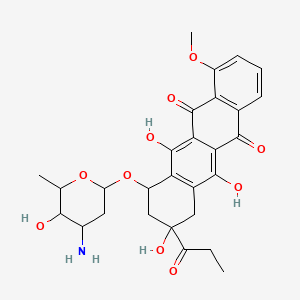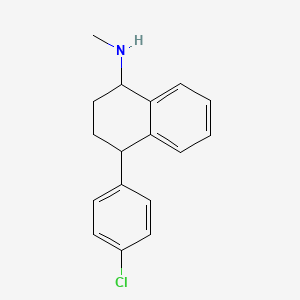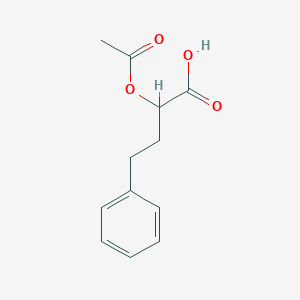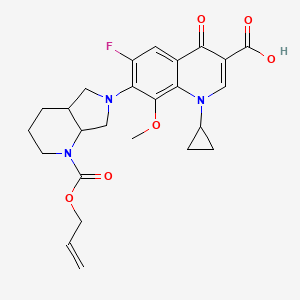
N-AllyloxycarbonylMoxifloxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-AllyloxycarbonylMoxifloxacin is a derivative of moxifloxacin, a fluoroquinolone antibiotic. This compound is characterized by the addition of an allyloxycarbonyl group to the moxifloxacin molecule, which can modify its chemical properties and potentially enhance its applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-AllyloxycarbonylMoxifloxacin typically involves the protection of the amino group of moxifloxacin with an allyloxycarbonyl group. This can be achieved through a reaction with allyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-AllyloxycarbonylMoxifloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to remove the allyloxycarbonyl group, regenerating the parent moxifloxacin molecule.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically regenerates moxifloxacin .
Scientific Research Applications
N-AllyloxycarbonylMoxifloxacin has a wide range of applications in scientific research:
Chemistry: It is used as a protected intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving the modification of moxifloxacin’s biological activity.
Medicine: Research into its potential as a prodrug that can release moxifloxacin under specific conditions is ongoing.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of N-AllyloxycarbonylMoxifloxacin is similar to that of moxifloxacin. It inhibits bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin: The parent compound, used widely as an antibiotic.
N-ButyloxycarbonylMoxifloxacin: Another derivative with a butyloxycarbonyl group instead of an allyloxycarbonyl group.
N-BenzyloxycarbonylMoxifloxacin: A derivative with a benzyloxycarbonyl group
Uniqueness
N-AllyloxycarbonylMoxifloxacin is unique due to the presence of the allyloxycarbonyl group, which can be selectively removed under mild conditions. This makes it a valuable intermediate in synthetic chemistry and a potential prodrug in pharmaceutical applications .
Properties
Molecular Formula |
C25H28FN3O6 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H28FN3O6/c1-3-9-35-25(33)28-8-4-5-14-11-27(13-19(14)28)21-18(26)10-16-20(23(21)34-2)29(15-6-7-15)12-17(22(16)30)24(31)32/h3,10,12,14-15,19H,1,4-9,11,13H2,2H3,(H,31,32) |
InChI Key |
ORPKXWGXSJEFGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


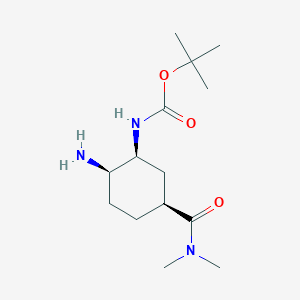
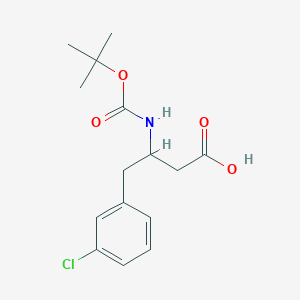
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12291373.png)
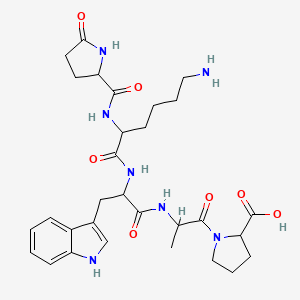
![6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291381.png)
![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)
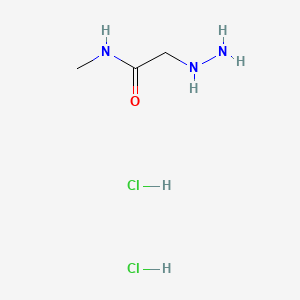
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)
